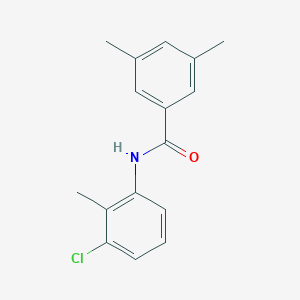

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, also known as Sulcotrione, is a herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It belongs to the family of triketone herbicides and is known for its selective action, low toxicity, and high efficiency.

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the inhibition of the enzyme phytoene desaturase (PDS) in plants. PDS is a key enzyme in the biosynthesis of carotenoids, which are essential pigments for photosynthesis. By inhibiting PDS, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide disrupts the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and the eventual death of the plant.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been shown to have low toxicity in mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, studies have shown that N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide can affect the growth and development of some plant species, leading to stunted growth and reduced yield.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has several advantages for use in lab experiments. It is readily available, stable, and has a well-defined mechanism of action. It is also relatively easy to apply and has a high degree of selectivity. However, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has limitations in terms of its effectiveness against certain weed species and its potential for resistance development.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide. One area of focus is the development of new formulations and application methods to improve its efficacy and reduce the potential for resistance development. Another area of research is the investigation of the ecological effects of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide on non-target organisms and the environment. Additionally, there is a need for the development of alternative herbicides with different modes of action to reduce the reliance on N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide and other triketone herbicides.

Conclusion:

In conclusion, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, or N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, is a herbicide that is widely used in agriculture for the control of broadleaf weeds and grasses. Its selective action, low toxicity, and high efficiency make it an attractive option for weed control. However, further research is needed to improve its efficacy, reduce resistance development, and investigate its ecological effects.

Synthesemethoden

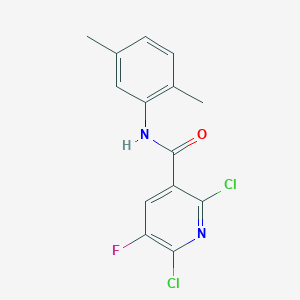

The synthesis of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the reaction between 3-chloro-2-methylbenzoyl chloride and 3,5-dimethyl-aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its herbicidal properties. It is known to inhibit the biosynthesis of carotenoids in plants, which leads to the disruption of photosynthesis and eventually the death of the plant. As a result, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been used to control weeds in various crops such as corn, soybeans, and wheat.

Eigenschaften

Produktname |

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide |

|---|---|

Molekularformel |

C16H16ClNO |

Molekulargewicht |

273.75 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C16H16ClNO/c1-10-7-11(2)9-13(8-10)16(19)18-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H,18,19) |

InChI-Schlüssel |

WNSOYNLTDVJFAT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)

![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)

![Phenyl{6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methylether](/img/structure/B287479.png)

![methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287480.png)

![6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287481.png)

![6-(2-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287482.png)

![ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287484.png)

![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287485.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B287487.png)

![Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B287491.png)